4-(4-Ethyl-1-cyclohexen-1-yl)-2-fluorobenzonitrile
Description
4-(4-Ethyl-1-cyclohexen-1-yl)-2-fluorobenzonitrile is a fluorinated aromatic compound featuring a cyclohexene ring substituted with an ethyl group at the 4-position and a 2-fluorobenzonitrile moiety. The cyclohexene ring introduces conformational flexibility, while the fluorine and nitrile groups contribute to its electronic and physicochemical properties.
Properties
Molecular Formula |
C15H16FN |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
4-(4-ethylcyclohexen-1-yl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C15H16FN/c1-2-11-3-5-12(6-4-11)13-7-8-14(10-17)15(16)9-13/h5,7-9,11H,2-4,6H2,1H3 |
InChI Key |
RIYGWGKRTIPZGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=CC1)C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-1-cyclohexen-1-yl)-2-fluorobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclohexene ring, followed by the introduction of the ethyl group and the fluorine atom. The final step involves the nitrile group introduction through a reaction with a suitable nitrile source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethyl-1-cyclohexen-1-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-Ethyl-1-cyclohexen-1-yl)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4-(4-Ethyl-1-cyclohexen-1-yl)-2-fluorobenzonitrile exerts its effects depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can trigger various biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Fluorobenzonitrile Derivatives
2-Fluorobenzonitrile and 3-Fluorobenzonitrile ():
- Electronic Properties : The position of fluorine (ortho vs. meta) significantly alters vibrational spectra and ionization energies. For 2-fluorobenzonitrile, the S₁←S₀ excitation energy is 36,028 cm⁻¹, while 3-fluorobenzonitrile exhibits 35,989 cm⁻¹. Adiabatic ionization energies are 78,650 cm⁻¹ and 78,873 cm⁻¹, respectively .
- Vibronic Features : Franck-Condon simulations show that fluorine substitution induces distinct vibrational modes in excited (S₁) and cationic (D₀) states, affecting photostability and charge distribution .
Thiophene-Based Derivatives
- Structure: 2-fluoro-4-(thiophenyl)benzonitrile derivatives with methoxy (MOT) or dimethylamino (DMAT) electron-donating groups.
- Charge Transfer: DMAT exhibits stronger intramolecular charge transfer (ICT) due to the dimethylamino group’s electron-donating capability, leading to solvatochromic shifts in fluorescence .
Comparison : The ethyl-cyclohexene group in the target compound may enhance lipophilicity compared to thiophene-based analogs, influencing solubility and membrane permeability in biological systems.
Cyclohexene and Cyclohexadiene Derivatives
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate ():
- Conformation : The cyclohexadiene ring adopts a screw-boat conformation, with dihedral angles between aryl substituents (~76–81°) affecting packing and hydrogen bonding .
Comparison : The ethyl-substituted cyclohexene in the target compound likely reduces ring strain compared to cyclohexadiene derivatives, improving synthetic accessibility and stability.
Heterocyclic Derivatives
4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-fluorobenzonitrile ():
- Bioactivity : This pyrazole-containing compound acts as a GLUT1 inhibitor (IC₅₀ ~245 nM), with the nitrile and fluorine groups critical for target binding .
Physicochemical and Spectroscopic Properties
Solubility and Lipophilicity
- Fluorine Impact: The electronegative fluorine atom enhances polarity but may reduce solubility in nonpolar solvents. Nitrile groups contribute to dipole-dipole interactions .
- Ethyl-Cyclohexene : The ethyl group increases lipophilicity, which could enhance blood-brain barrier penetration compared to smaller substituents (e.g., methoxy) .
Spectroscopic Data
- ¹H NMR : In analogs like 4-[(3,5-dimethylpyrazolyl)methyl]-2-fluorobenzonitrile, aromatic protons resonate at δ=7.63–7.85 ppm, while cyclohexene protons in similar compounds appear at δ=1.98–2.02 ppm (methyl groups) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245.1 for pyrazole derivatives) align with calculated masses, confirming structural integrity .
Medicinal Chemistry
- Autotaxin Inhibition : Analog 4-[[4-(quinazolinylmethyl)triazolyl]methyl]-2-fluorobenzonitrile (IC₅₀ <100 nM) demonstrates the importance of fluorine and nitrile groups in enzyme inhibition .
- Antimalarial Agents : Piperidine-linked analogs (e.g., compound 18, ) highlight the role of fluorobenzonitrile in enhancing pharmacokinetic profiles .
Material Science
- Corrosion Inhibition : Thiophene-fluorobenzonitrile hybrids (e.g., ) achieve >85% inhibition efficiency in acidic environments, attributed to adsorption via π-electrons and polar groups .
Data Tables
Table 1. Key Properties of Fluorobenzonitrile Derivatives
| Compound | Excitation Energy (cm⁻¹) | Ionization Energy (cm⁻¹) | Biological Activity |
|---|---|---|---|
| 2-Fluorobenzonitrile | 36,028 | 78,650 | N/A |
| 4-(4-Ethyl-cyclohexenyl)-2-FBN* | Not reported | Not reported | Potential enzyme inhibition |
| MOT (thiophene derivative) | N/A | N/A | Solvatochromic probe |
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